molecular formula C20H23FN4O2 B1252377 2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline

2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline

Cat. No. B1252377
M. Wt: 370.4 g/mol
InChI Key: HIRFJJHUBGHUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline is a member of piperazines.

Scientific Research Applications

  • Antibacterial Applications :

    • Some derivatives of this compound exhibit broad antibacterial activity, particularly against experimental infections. For instance, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is noted for its potential use in systemic infections due to its promising toxicological and pharmacokinetic profiles (Goueffon et al., 1981).
    • In another study, novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized, showing in vitro antibacterial activity comparable to ciprofloxacin, a well-known antibacterial agent (Ziegler et al., 1990).
  • Antimycobacterial Applications :

    • Fluoroquinolone derivatives, including those with a structure similar to the compound , have been synthesized and evaluated for their antimycobacterial activity. These studies reveal the significance of specific substituents in enhancing anti-TB properties (Zhao et al., 2005).
  • Photophysical Studies :

    • Research on the photophysical properties of norfloxacin and its derivatives, which share structural similarities with the compound, highlights the role of excited-state intramolecular charge transfer in their behavior. This insight is crucial for understanding the interaction mechanisms of these compounds (Cuquerella et al., 2006).
  • Antiviral Applications :

    • Some derivatives have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) transcription, underscoring their potential in antiviral therapies (Baba et al., 1998).
  • Cancer Research :

    • The compound and its related structures have been examined for their potential in cancer research, particularly in the synthesis of environment-sensitive fluorescent ligands for receptor studies (Lacivita et al., 2009).
  • Herbicidal Activity :

    • Research has also delved into the herbicidal applications of related compounds, indicating the versatility of this chemical structure in various domains (Huang et al., 2005).

properties

Product Name

2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-[2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H23FN4O2/c1-22-8-10-23(11-9-22)19-13-18(17(21)12-20(19)25(26)27)24-7-6-15-4-2-3-5-16(15)14-24/h2-5,12-13H,6-11,14H2,1H3

InChI Key

HIRFJJHUBGHUDC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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